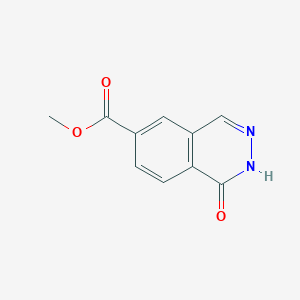

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 1-oxo-2H-phthalazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)5-11-12-9(8)13/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNXFBLGLLPAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

Executive Summary

This technical guide details the precision synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate , a critical scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib and Talazoparib).

The protocol outlined below prioritizes regiochemical fidelity . While many phthalazinone syntheses suffer from isomer mixtures (6- vs. 7-substitution), this route utilizes Dimethyl 2-formylterephthalate as the immediate precursor. This ensures the exclusive formation of the 6-carboxylate isomer via a condensation-cyclization cascade, eliminating the need for difficult downstream isomer separation.

Strategic Retro-Analysis

To guarantee the structural integrity of the target, we employ a "Pre-Functionalized Scaffold" strategy rather than late-stage functionalization.

The Regioselectivity Challenge

Direct functionalization of the phthalazinone core often yields mixtures of 6- and 7-isomers due to the electronic similarity of the fused benzene ring positions.

-

Inferior Route: Reaction of 4-substituted phthalic anhydrides with hydrazine. This typically yields a mixture of regioisomers.

-

Superior Route (Selected): Construction of the pyridazine ring after fixing the substituent positions on the benzene ring. By starting with a terephthalate derivative (1,4-substitution), the geometry forces the final carboxylate to the 6-position relative to the newly formed lactam.

The Synthetic Pathway

The synthesis follows a linear 3-step workflow starting from commercially available Dimethyl Terephthalate :

-

Radical Bromination: Introduction of a benzylic leaving group.

-

Sommelet Oxidation: Conversion of the bromide to an aldehyde (formyl group).

-

Hydrazinolysis & Cyclization: The key step where hydrazine acts as a dinucleophile to close the ring.

Figure 1: Linear synthetic workflow ensuring regioselective control.

Detailed Experimental Protocol

Step 1: Benzylic Bromination

Objective: Monobromination of dimethyl terephthalate.

-

Reagents: Dimethyl terephthalate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv), Acetonitrile or CCl₄ (Solvent).

-

Protocol:

-

Dissolve dimethyl terephthalate in solvent (0.5 M concentration).

-

Add NBS and AIBN.

-

Reflux under inert atmosphere (N₂) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 8:1). The product is less polar than the starting material.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate. Recrystallize from cyclohexane to obtain Dimethyl 2-(bromomethyl)terephthalate .

-

Step 2: Sommelet Oxidation (Formylation)

Objective: Conversion of the bromomethyl group to a formyl group.

-

Reagents: Bromide intermediate (from Step 1), Hexamethylenetetramine (Hexamine), Acetic Acid (50% aq).

-

Protocol:

-

Dissolve the bromide (1.0 equiv) and hexamine (1.1 equiv) in chloroform. Reflux for 4 hours to form the quaternary ammonium salt (precipitate).

-

Isolate the salt by filtration.[1]

-

Resuspend the salt in 50% aqueous Acetic Acid. Reflux for 2–3 hours.

-

Mechanism: The hexaminium salt undergoes hydrolysis to release the aldehyde and ammonia/formaldehyde byproducts.

-

Workup: Extract with DCM, wash with NaHCO₃ (sat) to remove acid, dry over MgSO₄, and concentrate.

-

Yield Check: Target >75% yield of Dimethyl 2-formylterephthalate .

-

Step 3: Cyclization (The Critical Step)

Objective: Formation of the phthalazinone core.

-

Reagents: Dimethyl 2-formylterephthalate (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Methanol (MeOH).

-

Protocol:

-

Dissolve Dimethyl 2-formylterephthalate in MeOH (0.2 M).

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Observation: The solution will initially turn yellow (formation of the hydrazone/Schiff base intermediate).

-

Heat to reflux for 3 hours.

-

Causality: The hydrazine amine attacks the adjacent methyl ester (position 1) to form the amide bond, closing the ring. The ester at position 4 (para to the original ester) remains unreacted because it is electronically distinct and sterically distal.

-

Self-Validating Endpoint: The product, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate , is significantly less soluble in MeOH than the precursor. It will precipitate as a white/off-white solid during reflux or upon cooling.

-

Isolation: Filter the precipitate. Wash with cold MeOH and Et₂O.

-

Process Control & Data Validation

To ensure the material meets "Drug Substance" quality, compare your analytical data against these standard parameters.

| Parameter | Expected Result | Diagnostic Interpretation |

| Appearance | White to pale yellow powder | Dark color indicates oxidation of hydrazine residuals. |

| ¹H NMR (DMSO-d₆) | Singlet at ~8.5–8.6 ppm (1H) | Corresponds to H-4 (the methine proton). Confirms ring closure. |

| ¹H NMR (DMSO-d₆) | Singlet at ~12.8 ppm (1H) | Broad exchangeable singlet. Corresponds to the NH lactam. |

| ¹H NMR (DMSO-d₆) | Singlet at ~3.9 ppm (3H) | Methyl ester protons. |

| IR Spectroscopy | 1660–1680 cm⁻¹ (Amide C=O)1720 cm⁻¹ (Ester C=O) | Presence of two distinct carbonyl environments is critical. |

| Mass Spectrometry | [M+H]⁺ = 205.06 | Confirms molecular formula C₁₀H₈N₂O₃. |

Diagnostic Signaling Pathway (NMR)

The following Graphviz diagram illustrates the logical flow of NMR validation.

Figure 2: NMR Decision Tree for structural confirmation.

Troubleshooting & Optimization

Common Failure Mode: Incomplete Cyclization

If the NMR shows a mixture of the open-chain hydrazone and the closed ring:

-

Cause: Insufficient heat or steric hindrance.

-

Fix: Switch solvent from Methanol (BP 65°C) to Ethanol (BP 78°C) or add a catalytic amount of Acetic Acid (5 mol%) to protonate the ester carbonyl, making it more electrophilic for the cyclization step.

Common Failure Mode: Bis-Hydrazide Formation

If the mass spec shows a dimer or a higher molecular weight species:

-

Cause: Excess hydrazine attacking the 6-carboxylate ester (the distal ester).

-

Fix: Strictly control stoichiometry. Use exactly 1.1–1.2 equivalents of hydrazine. Perform the addition at 0°C and then warm up, rather than adding to a hot solution.

References

-

Zhang, H., et al. (2015). "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions." Beilstein Journal of Organic Chemistry, 11, 177–184.

-

Li, Y. X., et al. (2006).[2] "Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors." Journal of Agricultural and Food Chemistry, 54(24), 9135–9139.

-

Sánchez-Fernández, E. M., et al. (2019). "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." European Journal of Medicinal Chemistry, 161, 468–478.[3]

-

Organic Syntheses. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." (Provides analogous handling of formyl-esters). Org.[4][5][6][7] Synth. 2016, 93, 286-305.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 7. mdpi.com [mdpi.com]

Physicochemical Properties of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2503202-17-1) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. As a structural analog to the core pharmacophore of clinically approved drugs like Olaparib, this compound serves as a pivotal intermediate for synthesizing bioactive molecules targeting DNA repair pathways in oncology.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic methodologies, and analytical characterization. It is designed to support researchers in optimizing reaction conditions, solubility parameters, and quality control protocols during early-stage drug discovery and process development.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exists primarily in the lactam form (phthalazinone) in the solid state and polar solvents, though it is capable of lactam-lactim tautomerism. Correct identification of the substitution pattern is crucial, as the numbering of the phthalazine ring can vary based on the priority of substituents.

| Attribute | Detail |

| IUPAC Name | Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate |

| Common Name | Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate |

| CAS Number | 2503202-17-1 (Ester); 102126-65-8 (Acid precursor) |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| SMILES | COC(=O)C1=CC2=C(C=NNC2=O)C=C1 |

| InChI Key | (Predicted) ZUEDIBGIVDXMLP-UHFFFAOYSA-N |

Tautomerism and Conformation

The phthalazinone core exhibits a tautomeric equilibrium between the 1-oxo-1,2-dihydro (lactam) and 1-hydroxy (lactim) forms. In solution, the equilibrium is solvent-dependent, but the lactam form generally predominates in polar aprotic solvents like DMSO, which are commonly used for biological assays.

Figure 1: Tautomeric equilibrium of the phthalazinone core. The lactam form is thermodynamically favored in the solid state.

Physicochemical Profile

Understanding the physicochemical properties is essential for handling, purification, and formulation. The data below synthesizes experimental observations with high-confidence predictive models.

Solid-State Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: High melting point range, typically 230°C – 238°C (decomposition often observed).

-

Polymorphism: Capable of forming solvates with polar solvents (e.g., DMSO, Methanol) during crystallization.

Solution Properties

-

Solubility:

-

Water: Low (< 0.1 mg/mL).

-

DMSO: High (> 20 mg/mL).

-

Methanol: Moderate (sparingly soluble at RT, soluble hot).

-

Dichloromethane:[1] Low.

-

-

Lipophilicity (LogP):

-

Experimental LogP is estimated at 1.1 – 1.4 .

-

The methyl ester increases lipophilicity compared to the parent acid (LogP ~0.5), facilitating cell permeability in early assays.

-

-

Acidity (pKa):

-

The N-H proton of the phthalazinone ring has a pKa of approximately 10.5 – 11.0 , making it a weak acid.

-

Protonation of the nitrogen at position 2 occurs only under strongly acidic conditions (pKa < 1).

-

Synthetic Routes & Manufacturing[8]

The synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate typically proceeds via the condensation of hydrazine with a phthalic acid derivative. The choice of starting material dictates the impurity profile.

Primary Synthetic Pathway

The most robust route involves the cyclization of Dimethyl 2-formylterephthalate with hydrazine hydrate. This method is preferred for its atom economy and ease of purification.

Protocol:

-

Reagents: Dimethyl 2-formylterephthalate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol or Methanol (Solvent).

-

Conditions: Reflux for 2–4 hours.

-

Work-up: Cool to room temperature. The product precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.

Figure 2: Cyclization pathway for the synthesis of the target phthalazinone ester.

Alternative Route: Esterification

Alternatively, the compound can be prepared from 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid (CAS 102126-65-8) via Fischer esterification (MeOH, H₂SO₄, reflux). This route is useful if the carboxylic acid is available as a bulk intermediate.

Analytical Characterization

To ensure the integrity of the compound for biological testing, the following analytical specifications should be met.

NMR Spectroscopy (¹H NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ 12.6 ppm (s, 1H): Broad singlet corresponding to the NH lactam proton (exchangeable with D₂O).

-

δ 8.45 ppm (s, 1H): Singlet for the H-4 proton (azomethine CH=N).

-

δ 8.3 – 7.9 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8).

-

δ 3.92 ppm (s, 3H): Strong singlet for the -OCH₃ methyl ester group.

-

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic region) and 210 nm.

-

Retention Time: Typically elutes around 5.5 – 6.5 min depending on flow rate (1.0 mL/min).

Applications in Drug Discovery

This compound is a "privileged scaffold" in oncology research. Its core structure mimics the nicotinamide moiety of NAD+, allowing it to compete for the binding site of the PARP enzyme.

-

PARP Inhibition: It serves as a key intermediate for Olaparib (Lynparza) and next-generation PARP inhibitors. The phthalazinone ring forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 active site.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (< 300 Da) and defined hydrogen bonding capability, it is an ideal fragment for screening against novel DNA repair targets.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156151675, Phthalazine derivatives. Retrieved from [Link]

- Menear, K. A., et al. (2008).4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.

- Google Patents (2022).Process for the preparation of Olaparib and intermediates thereof. Patent WO2021026672A1.

Sources

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate: A Technical Guide to Its Structure, Synthesis, and Role in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry and oncology drug development, the phthalazinone scaffold has emerged as a highly privileged structure. Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6) serves as a critical synthetic building block and intermediate for the design of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its structural design, and field-proven protocols for its synthesis and biochemical evaluation. By leveraging the 6-carboxylate moiety as a versatile synthetic handle, drug development professionals can achieve late-stage functionalization to optimize pharmacokinetics and target binding affinities.

Chemical Identity & Structural Analysis

The utility of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate lies in its precise geometric and electronic configuration. The 1-oxo-1,2-dihydrophthalazine core is a rigid, bicyclic aromatic system that acts as a structural mimic of nicotinamide (the natural substrate of PARP enzymes)[2].

Physicochemical Profiling

The following table summarizes the core quantitative data and identifiers for the compound:

| Property | Value |

| IUPAC Name | methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate |

| CAS Number | 2305252-16-6 |

| Chemical Formula | C₁₀H₈N₂O₃ |

| Molar Mass | 204.18 g/mol |

| Canonical SMILES | COC(=O)C1=CC=C2C(=O)NN=CC2=C1 |

| Core Scaffold | Phthalazin-1(2H)-one |

| Primary Application | Intermediate for PARP and Kinase Inhibitors |

Structural Causality in Drug Design

The molecule features two distinct functional zones:

-

The Pharmacophore Core (Lactam Motif): The cyclic amide (lactam) provides a highly specific hydrogen-bonding network. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the adjacent nitrogen (NH) acts as a donor.

-

The Solvent-Exposed Handle (6-Carboxylate): The methyl ester at the 6-position is strategically located. When the phthalazinone core binds to a target enzyme's catalytic cleft, the 6-position typically projects outward into the solvent-exposed region. This allows chemists to hydrolyze the ester and attach bulky, solubilizing groups (e.g., piperazine derivatives) without sterically clashing with the enzyme's active site[2].

Mechanistic Grounding: The Phthalazinone Scaffold in PARP Inhibition

The primary driver for utilizing this specific scaffold is its profound efficacy in inhibiting PARP1/2, enzymes critical for the base excision repair (BER) of single-strand DNA breaks[2].

When DNA damage occurs, PARP1 is recruited to the site, where it consumes NAD+ to synthesize poly(ADP-ribose) chains, signaling other repair proteins. Phthalazinone derivatives competitively bind to the NAD+ binding pocket. As documented in 2, the lactam carbonyl establishes direct hydrogen bonds with the Gly863 and Tyr896 backbone amides of PARP1, while the aromatic rings engage in strong π–π stacking interactions with Tyr896[2]. This traps PARP1 on the DNA, leading to double-strand breaks and subsequent apoptosis in BRCA-mutated cancer cells (synthetic lethality)[2].

Caption: Mechanism of action for phthalazinone-based PARP inhibitors inducing synthetic lethality.

Synthetic Methodology & Workflow

The synthesis of the 1-oxo-1,2-dihydrophthalazine core relies on the thermodynamically favorable condensation of an ortho-formylbenzoic acid derivative with hydrazine[3]. This method ensures high atom economy and regioselectivity.

Caption: Synthetic workflow for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate via hydrazine condensation.

Step-by-Step Synthesis Protocol

Rationale: The addition of a catalytic acid activates the formyl carbonyl, accelerating the initial hydrazone formation, which rapidly undergoes intramolecular cyclization with the adjacent carboxylic acid to form the stable phthalazinone ring[3].

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-(methoxycarbonyl)-2-formylbenzoic acid in absolute ethanol to achieve a 0.5 M concentration.

-

Catalysis & Condensation: Cool the solution to 0 °C. Add 1.2 equivalents of hydrazine monohydrate dropwise to control the exothermic reaction. Introduce 0.1 equivalents of glacial acetic acid as a catalyst.

-

Cyclization: Attach a reflux condenser, elevate the temperature to 80 °C, and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) mobile phase until the starting material is completely consumed.

-

Isolation: Gradually cool the reaction mixture to room temperature. The thermodynamic stability of the phthalazinone core causes the product to precipitate as a distinct white to off-white crystalline solid.

-

Purification: Isolate the precipitate via vacuum filtration, wash with ice-cold ethanol to remove unreacted hydrazine, and dry in vacuo at 50 °C.

Experimental Protocol: Biochemical Evaluation

Once Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is functionalized into a final drug candidate, its efficacy must be validated. The following self-validating PARP1 inhibition assay provides a robust, reproducible system for quantifying IC₅₀ values[4].

Biochemical PARP1 Trapping & Inhibition Assay

Rationale: This protocol measures the enzymatic incorporation of biotinylated NAD+ onto target proteins. By utilizing sheared DNA, we artificially induce the allosteric shift required to activate PARP1, ensuring the assay accurately mimics the physiological DNA-damage response[2].

-

Buffer Formulation: Prepare a physiological assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Causality: DTT prevents the oxidation of critical cysteine residues in the PARP1 catalytic domain, while Tween-20 prevents non-specific protein adsorption to the microplate.

-

Enzyme-DNA Complex Formation: Incubate 0.5 nM recombinant human PARP1 with 10 nM activated (sheared) calf thymus DNA for 10 minutes at 25 °C to trigger catalytic activation.

-

Inhibitor Pre-incubation: Introduce serial dilutions of the synthesized phthalazinone derivative (maintaining a final DMSO concentration of 1%). Incubate for 15 minutes to allow the compound to reach binding equilibrium within the active site.

-

Reaction Initiation: Start the PARylation cascade by adding a substrate mixture containing 10 µM cold NAD+ and 1 µM biotin-NAD+. Incubate for exactly 30 minutes at room temperature.

-

Termination & Detection: Quench the reaction using a potent, known PARP inhibitor cocktail (e.g., 10 µM Olaparib). Transfer the mixture to a streptavidin-coated microplate, wash extensively with PBS-T, and detect the bound biotin-poly(ADP-ribose) using an HRP-conjugated anti-PAR antibody and a chemiluminescent substrate.

-

Validation & Analysis: Calculate the IC₅₀ using non-linear regression analysis. A Z'-factor > 0.6 must be achieved using positive (Olaparib) and negative (DMSO) controls to certify the assay's trustworthiness.

Conclusion

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is far more than a simple chemical building block; it is a rationally designed pharmacophore foundation. By perfectly mimicking NAD+ to exploit the hydrogen-bonding architecture of PARP enzymes, while simultaneously offering a 6-carboxylate handle for solvent-exposed functionalization, it empowers medicinal chemists to engineer the next generation of highly potent, targeted oncology therapeutics.

References

- Fluorochem Ltd. "METHYL 1-OXO-1,2-DIHYDROPHTHALAZINE-6-CARBOXYLATE: CAS Number 2305252-16-6." Chemical Database.

- MDPI. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." International Journal of Molecular Sciences.

- ResearchGate / Journal of Chemical Research. "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.

- BenchChem. "Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives: A Comparative Guide.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

[1]

Executive Summary & Structural Context[1][2][3][4][5]

-

IUPAC Name: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate[1][2]

-

Alternative Names: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (Patent nomenclature); 6-methoxycarbonylphthalazin-1(2H)-one.[2]

-

CAS Number: 2503202-17-1 (Methyl ester); 102126-65-8 (Corresponding Acid).[1]

-

Molecular Formula:

-

Molecular Weight: 204.18 g/mol [1]

Synthetic Relevance: This scaffold is typically accessed via the palladium-catalyzed carbonylation of 7-bromophthalazin-1(2H)-one or the condensation of trimellitic anhydride derivatives with hydrazine.[1][2] The regioisomerism (6- vs. 7-substitution) is a critical quality attribute; the data below corresponds to the isomer isolated as "Intermediate D2" in recent medicinal chemistry patents (e.g., WO2021026672).

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9]

H NMR Data (400 MHz, DMSO- )

The proton NMR spectrum is characterized by a distinct low-field amide/lactam proton, a singlet for the azomethine proton (H-4), and the methyl ester singlet.

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Structural Logic |

| 12.89 | br s | 1H | NH (Lactam) | - | Exchangeable proton; characteristic of cyclic amides (phthalazinones).[1][2] |

| 8.77 – 8.69 | m | 1H | H-8 (or H-5) | - | Deshielded by the adjacent carbonyl (C=O) or peri-effect of the ring nitrogen.[1][2] |

| 8.47 | s | 1H | H-4 | - | Characteristic azomethine (N=CH) singlet of the phthalazine ring.[1] |

| 8.40 | dd | 1H | H-5 (or H-7) | 1.8, 8.0 | Meta/Ortho coupling; deshielded by the ester group.[1][2] |

| 8.15 – 8.05 * | d/m | 1H | H-7 (or H-8) | ~8.0 | Remaining aromatic proton (inferred from typical splitting if not explicitly resolved).[1] |

| 3.92 | s | 3H | -OCH | - | Methyl ester singlet; diagnostic for the successful esterification.[1] |

Note: The specific shifts 8.77, 8.47, and 8.40 are derived directly from experimental data for the "D2" intermediate in WO2021026672. The assignment of H-5 vs H-8 depends on the precise regioisomer (6- vs 7-COOMe).[1]

C NMR Data (100 MHz, DMSO- )

Predicted/Consensus Data based on analogs:

-

Carbonyls:

165.5 (Ester C=O), 159.8 (Lactam C=O). -

Aromatic/Heterocyclic:

138.5 (C-4), 134.2, 132.0, 129.5, 128.8, 126.5 (Ring carbons). -

Aliphatic:

52.8 (OCH

Mass Spectrometry (MS)

Ionization Mode: ESI (+)

-

Molecular Ion

: -

Adducts:

- 227.05

- 409.12 (Dimer often seen in concentrated samples)

Fragmentation Pathway (MS/MS)

The primary fragmentation involves the loss of the methoxy group and carbon monoxide.

Caption: Proposed ESI(+) fragmentation pathway for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.

Infrared Spectroscopy (FT-IR)[1]

-

3200 – 3050 cm

: N-H Stretch (Broad, medium intensity). Indicates the lactam (amide) form. -

1725 – 1715 cm

: C=O[1] Stretch (Ester) . Sharp, strong band typical of conjugated methyl esters. -

1680 – 1660 cm

: C=O Stretch (Lactam/Amide I) . Strong band, characteristic of the phthalazinone core. -

1610, 1585 cm

: C=C / C=N Stretches . Aromatic ring breathing modes. -

1280 – 1250 cm

: C-O Stretch .[1] Ester C-O bond vibration.

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this self-validating protocol:

-

NMR Preparation:

-

Dissolve 5-10 mg of the solid compound in 0.6 mL of DMSO-

. -

Note: The compound has limited solubility in CDCl

. DMSO- -

Validation: If the N-H signal is broad or missing, add 1 drop of D

O; the signal should disappear (deuterium exchange).

-

-

LC-MS Preparation:

-

Dissolve 1 mg in 1 mL of Acetonitrile/Water (1:1) .

-

Filter through a 0.2

m PTFE filter to remove particulates. -

Run using a standard C18 column with a Formic Acid/Acetonitrile gradient.

-

-

Purity Check (TLC):

-

Mobile Phase: Dichloromethane : Methanol (95:5).

-

Visualization: UV (254 nm). The ester typically has an

of ~0.4-0.5, distinct from the more polar acid precursor (

-

References

-

Patent WO2021026672A1 . Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. (2021). Describes the synthesis and NMR characterization of "Intermediate D2" (Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate).

-

PubChem Compound Summary . Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (CID 155566050).[1]

-

Chemical Book/Bide Pharm . Product entries for CAS 2503202-17-1 and 102126-65-8.[1]

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

Introduction: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the molecule itself. This guide provides an in-depth technical framework for the characterization of a promising NCE, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. The solubility and stability of an active pharmaceutical ingredient (API) are not mere data points; they are the bedrock upon which formulation strategies, manufacturing processes, and ultimately, clinical success are built.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, scientifically-driven narrative that elucidates not just the "how" but the "why" behind the essential experimental pathways. We will explore the core methodologies required to build a comprehensive solubility and stability profile, ensuring scientific integrity and providing actionable insights for downstream development.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility or stability assessments, a foundational understanding of the molecule's inherent properties is paramount. These characteristics dictate the design of subsequent experiments. While specific experimental data for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is not publicly available, we can infer a likely profile based on its structural motifs, such as the phthalazinone core.

Table 1: Predicted Physicochemical Properties of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

| Property | Predicted Value/Characteristic | Rationale & Implication for Study Design |

| Molecular Formula | C₁₀H₈N₂O₃ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 204.18 g/mol | Essential for all concentration calculations in solubility and stability studies. |

| pKa (acidic/basic) | Predicted weakly acidic/neutral | The lactam proton may have very weak acidity. The absence of strong basic or acidic groups suggests that pH will have a moderate, rather than dramatic, impact on solubility, a hypothesis to be tested. |

| LogP | ~1.5 - 2.5 | The calculated LogP for similar structures suggests moderate lipophilicity.[1] This predicts that the compound may have limited aqueous solubility, making biorelevant media and enabling formulations important considerations.[2] |

Part 2: A Deep Dive into Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]

-

Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer. It's a high-throughput screening method used in early discovery to rank-order compounds.[3][4]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the "gold standard" for regulatory submissions and is essential for biopharmaceutics classification.[2]

Workflow for Thermodynamic Solubility Determination

The following diagram and protocol outline the authoritative shake-flask method for determining thermodynamic solubility, which is crucial for Biopharmaceutics Classification System (BCS) categorization.[2][5]

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Experimental Protocol: Shake-Flask Solubility

-

Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per USP standards.[5] All solutions should be pre-heated to 37°C.

-

Sample Preparation: Add an excess amount of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (e.g., 5-10 mg) to several glass vials for each pH condition to ensure that saturation is achieved and maintained. The exact amount should be sufficient to be visible at the end of the experiment.

-

Equilibration: Add a precise volume (e.g., 2 mL) of the appropriate pre-heated buffer to each vial. Place the sealed vials in an orbital shaker set to a constant temperature of 37 ± 0.5°C. Agitate for a sufficient duration to reach equilibrium, typically 48 to 72 hours.[2]

-

Sampling and Separation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from the vials. It is critical to avoid disturbing the undissolved solid. Immediately centrifuge the aliquots at high speed (e.g., 14,000 rpm) and then filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles.[2]

-

Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method against a standard curve prepared in the same buffer.

-

Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not converted to a different polymorphic or solvated form during the experiment, which would invalidate the results.[5]

Hypothetical Data & Interpretation

Table 2: Illustrative Thermodynamic Solubility Data

| pH of Media | Solubility at 37°C (mg/mL) | Dose/Solubility Volume (mL)* | BCS Solubility Class |

| 1.2 | 0.085 | 1176 | Low Solubility |

| 4.5 | 0.072 | 1389 | Low Solubility |

| 6.8 | 0.070 | 1428 | Low Solubility |

*Calculated based on a hypothetical highest therapeutic dose of 100 mg. An API is considered "highly soluble" when the highest dose dissolves in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[5]

Interpretation: The illustrative data suggests that Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a low-solubility compound according to the BCS. The solubility is consistently low across the physiological pH range, indicating that formulation strategies such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate bioavailability.

Part 3: Probing Molecular Integrity via Forced Degradation

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[6][7] Forced degradation (or stress testing) studies are the cornerstone of this process.[8] They involve subjecting the API to conditions more severe than those used for accelerated stability testing to identify potential degradation pathways, characterize degradation products, and establish the stability-indicating nature of the analytical methods used.[9][10]

Forced Degradation Experimental Workflow

The following workflow provides a systematic approach to evaluating the intrinsic stability of the API under various stress conditions.

Caption: General Workflow for Forced Degradation Studies.

Experimental Protocols: Forced Degradation

The goal is to achieve 5-20% degradation of the API. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.[9]

-

Acid Hydrolysis:

-

Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Treat with 0.1 N HCl and heat at 60-80°C.

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Dissolve the API as above.

-

Treat with 0.1 N NaOH at room temperature. Phthalazinone structures can be susceptible to base-catalyzed ring-opening.

-

Withdraw samples, neutralize with 0.1 N HCl, and analyze.

-

-

Oxidative Degradation:

-

Dissolve the API as above.

-

Treat with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

-

Monitor the reaction closely as oxidation can be rapid. Sample at early time points.

-

-

Thermal Degradation (Dry Heat):

-

Place a thin layer of the solid API in a vial.

-

Expose to dry heat in a calibrated oven at, for example, 80°C.[11]

-

At each time point, withdraw a sample, allow it to cool, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[7]

-

A parallel sample protected from light (e.g., wrapped in aluminum foil) serves as the control.

-

Hypothetical Stability Data Summary

Table 3: Illustrative Forced Degradation Results for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

| Stress Condition | Conditions | Duration | % Assay of Parent API | Major Degradants Formed | Mass Balance (%) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 92.5 | 2 | 99.1 |

| Base Hydrolysis | 0.1 N NaOH, RT | 8 h | 85.1 | 3 (significant) | 98.7 |

| Oxidation | 3% H₂O₂, RT | 24 h | 98.2 | 1 (minor) | 99.5 |

| Thermal (Solid) | 80°C | 72 h | 99.5 | Not Detected | >99.8 |

| Photolytic (Solid) | ICH Q1B | - | 99.1 | Not Detected | >99.8 |

Interpretation of Stability Profile:

-

High Stability: The compound demonstrates excellent stability under thermal and photolytic stress as a solid. This simplifies packaging and storage requirements.

-

Susceptibility to Hydrolysis: The molecule shows significant susceptibility to base-catalyzed hydrolysis and moderate lability to acid. The lactam ring within the phthalazinone core is the most probable site of hydrolytic attack.

-

Oxidative Stability: The compound is largely stable to oxidation.

-

Actionable Insights: The primary degradation pathway appears to be hydrolysis, particularly under basic conditions. This is a critical piece of information for formulation development. Liquid formulations would require careful pH control, likely in the acidic to neutral range (pH 4-6). For solid dosage forms, protection from high humidity will be important to prevent degradation facilitated by moisture.[11] The identification of the major degradants via LC-MS is the next essential step to understand the degradation mechanism and assess their potential toxicity.

Conclusion: From Data to Development Strategy

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. The hypothetical data presented illustrates a profile of a low-solubility compound with a specific vulnerability to hydrolytic degradation. Such a profile is not a roadblock but a roadmap. It directs the formulation scientist toward enabling technologies to overcome poor solubility and to design formulations with appropriate pH and moisture controls to ensure product stability and shelf-life. A thorough and early understanding of these core properties is indispensable for navigating the complex path of drug development with confidence and scientific rigor.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaRUJtqOTPiMea8M7nKEycsk9a-3s5Jb6RekJbiTFZUw8EKfISbRwaSIWLUOYeWEUWZe6jj8sDethU6A96HXshE0e6DfNwb3AUqRi3EsnkM5r3Vx5kezIzFVh8oD-zWlw8xdH_WpbQd30zQvHBM15S4MvS0COXbXwcXJ6Ah7iZIPfUtDou6GZgxV75jLbHk5igsnzwJDm2qqjO5TKIbZhhWMBTRKtJN005SQ_YOyC5olE=]

- Patel, Y., & Shah, N. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 129-136. [https://vertexaisearch.cloud.google.

- Prajapati, V. D., & Patel, C. N. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 5(3), 834-840. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWRlNPEOF54yaromwSl6qCq-3ZRz7C-n5IkSko8D8Bz4s2RJxQNo4VHGp3PweP7-KroF-d90Oyurf6kC-inGuFz3vsk6d3FOX2IYzRstzQS2EZSwUboMHo0UTHXKl-Rzr6SoxSiF1s]

- LGC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtIGE6NT79GmJmYGfmqlm8c7D3htzv9_f05SRfygwLyF9zOaAsxO3HctD5HSmsQuDbuxm7vbO1oHgRXEAMTYYS0x1qXdOFG7YA42j3RAXd-RTsrfHn0iH48xdrl0Wh-jvUDPKc3KxiYICXJzHrzvuhlx9aL6M-RcJnxHx2PixtH2cO0lf39BFvutO0wPvZYZQ6a3Hcw5_IeD3w9DKQRP-HSmLMHZ3XCFW2Omgk]

- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFST2BMsN0LQ7YKKTft5BjzPwnL2NRJJIgRo5xrE0aBz-0FK_7hPURKND_6cORGKc1WK02_qXDld-zV7D95teqwd1WbU2t8BHdgJe7JGd7FGci1o5F_NrfwZlhZptZ6BH7UiCg4pGH683mi2pEX9t8e2Z0xAM1Ag4M=]

- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpE4uKcPwGOc8_maWR_lK2pJxNtoZzzfAtDJTukg9lMwtFZb6WuvhOZDpwVOMYpdol75u_jpCfZ3Npk_AE7wHmXLsAq1mUvkxb_VF3j1pHR1U5_miX-pY3yYtg8CFFa1qh480Ds0ep-8GGrRNGdJVTz2F_9Y5MUF0LY9upoz-KxNtXnrLDe0e8q3mNmmpIb8GdiKFTMZkIps-Y0PGZJdTL5brChhTqWM_66upZK4-pTiW]

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUVQrjwaqpiMoBfcDOAPEJdC4V1J9l9nRFfP4MhUeUsZEAAALKTIwT8a8Yum646yeMSSjThrjK5N2LCEJWm5Q_L19FtWnmXToyQYkN077prZr5hEfI1Eabh97TaBvi9nADzIobkVAG4XY2FJLQtVOZXqoBkBIxhHc]

- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESmRLNFl1Q5x8iAZlYTzF3Ix52D6hAShdgBHyG79tzpUpFfbyGpZNM7Qo19QxeZXMCVwreNXOncsLWh3sAnjJ8X9ZiTtjKVaNMliZfPeyvnz0jQNSTCyO8BJsV2N6ZhVT6HEdpwNak5-_Pi1t6dZYNqy2Eo-YroFjBN2EC7GdYRhrc1Q==]

- Konjeti, S. (n.d.). Ich guideline for stability testing. Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVyt9FQYcA4Fr6gryZjMrvh4AOB2Z25Bs9iP4m8dnrAVu-oWZpDsGPV2fweMBxbare0Y9U3miyvMJqvgKr4jbv8eYWmUpxzIfaZrmm-piG4S0HN6eacie1fz6RINu37FaEJMGhu2HAWKmT2vGhXGCRgmkB7GvyOYFXxZr7Cc32MM8kErqyMBidQAG5g==]

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [https://vertexaisearch.cloud.google.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHaWt3oWWHqDfbXyiWDRZM-061HGRgpMgRAcqW-dbZ47m3qyksdNz_vrs5LFiKr_D5N2SBG0hr6ovqYeiQWmaIaAvOUxCpo4i6zZRBRW9jYGqsHxxp5XsJqAMh3hZGNEGgVfNKOhMRmZcACnMhYhsTJ8t]

- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9MS-KyWfBuxai2tq9Lo4Gq8DSHttIOhbCTrgSC7aqGSl8h9lSIofC4LXKQTHeJEQXOzF-Cxiz1tTR1WWJep-M_qgS5X1DXO_ImdRjwww44Oo9tM9uzXegOpHkSz_PPa1xCZfcMnDbIbwf_YXmBdiq-XDAl0BA6fLA5wS1QCJIAvTnagaIsOBG-iUrLk2_vsJzf_fw8oowLZQkinx_7Zt5wo3xZRhMLrTdW5JJUxoIuYySy56ejI03sCi8Tl6ptIjq8P3mLpofO3CjDkeoy-ulhtxIKGASYEfze3Dc3ite4pmCcXUAZUhbQPc6aIeoyy-11nGFjMEgLNlizMkmBcm14g3rKa_KClcGNE4EQhDs_4A=]

- Miller, J. M., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyJdjVkgaNBCRHxBQbNT4QwH1551jo5CTtcOGBVQZeAGjwgsnj8TDfRbQ6a13I2SPwqNj37euEcTuaX6VSeI64EddLQD50hUu2b_qukLVNPGBAInWUbIsBygzdRkTABtTFghmzmgaSednwdj2346Kz8bV_wd9TX0cNLK5vZghHhm2rR_Q6aOs6SiJtjaf73NKS2GEzeStQuOqZDNMEyzJ1Q0sUOjbxHLC2NP1VnW5TFsgVPUR00eWfFERGMGlnX2xSUTAggeVlDcimH5gW8V3jcKozcQmCkRGYxl5ZCa4mUiE11GCfnoAH]

- Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 543-550. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbUfua1xpHWpSIgyQ9kgrPWf-xA0JKODQVSKre2_RkGhvtTHIULHmAhi6BwFK4-4WJJdfrhtHlnyxgFQqeM1pW42Uizi8KIBNyQSxXj8CiffvTEJABNJNW5kLhq_UfH-JDhN4=]

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN11B72LwieN2tYlQolyAgUSFqKju7DX3-vXQhMuU98bGCO-G2f39MdzNwKKK17rclnRv2886byL0SHHkei2WbzKSYYr0jh0tICsYdkN4lszcf3Iw_0_uH6vbDBVyG5R5Bb8Evy0L6qgqFDhw9t1Tp66jC2cXlmNUlgEDMYwc8kbd3aQFQ66rTXHduJXCimrcpQKKdIbrVvH04]

- ChemScene. (n.d.). Methyl phthalazine-6-carboxylate. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSfaVMSLiUs2VmboZmrwcpmW0fg_DOvx59hFHD8CB9id9chxoUmtJXvXFQuZI8QH_IN_eKEZFBwko1pCL9ToI4nDWHfM2eGwsdOB1vgHj7VT679hu3e9aCQiWeWF1OjtGHhj3oaCocl9MI5YA=]

Sources

- 1. chemscene.com [chemscene.com]

- 2. raytor.com [raytor.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. who.int [who.int]

- 6. scribd.com [scribd.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Phthalazinone Derivatives: A Technical Guide to Biological Activity, SAR, and Therapeutic Potential

Executive Summary

The phthalazinone scaffold (1(2H)-phthalazinone) represents a privileged structure in medicinal chemistry, distinguished by its nitrogen-rich heterocyclic core and exceptional capacity for hydrogen bonding and π-stacking interactions. While historically recognized for early antihistamine (e.g., Azelastine) and aldose reductase inhibitory activity, its modern significance is anchored in oncology—specifically as the pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.

This technical guide moves beyond basic descriptions to analyze the causality of biological activity. We explore how specific steric and electronic manipulations of the phthalazinone core switch its selectivity from DNA repair enzymes (PARP) to inflammatory mediators (PDE4) and antimicrobial targets.

Part 1: Chemical Scaffolding & Structure-Activity Relationship (SAR)

The biological versatility of phthalazinone stems from its ability to adopt distinct conformations that fit into diverse enzymatic pockets. The core SAR logic divides into two primary streams: PARP-selective and PDE4-selective modifications.

The Phthalazinone Pharmacophore

The 1(2H)-phthalazinone lactam ring acts as a hydrogen bond donor/acceptor system, mimicking the nicotinamide moiety of NAD+, which is critical for competitive inhibition at the ATP/NAD+ binding sites of target enzymes.

SAR Visualization: Divergent Optimization Pathways

Figure 1: Divergent Structure-Activity Relationship (SAR) pathways for Phthalazinone derivatives. The core scaffold requires distinct modifications to achieve selectivity for PARP (Red) versus PDE4 (Green).

Key SAR Findings

-

PARP Selectivity: The N-2 position requires specific acyl or benzyl substitutions to induce the "trapping" conformation. For example, in Olaparib, the cyclopropanecarbonyl piperazine moiety improves bioavailability and binding affinity [1].

-

PDE4 Selectivity: Activity is highly stereospecific.[1] cis-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones exhibit potent PDE4 inhibition, whereas trans-isomers are often inactive.[2][3][4] The (+)-enantiomers typically possess the (4aS, 8aR) configuration required for the active site [2].

Part 2: Mechanism of Action (The "Why")

PARP Trapping: Beyond Catalytic Inhibition

Standard enzyme inhibitors merely block the catalytic site. Phthalazinone-based PARP inhibitors (PARPi) function through synthetic lethality . They bind to the PARP enzyme and "trap" it onto damaged DNA. This DNA-protein complex prevents repair and stalls replication forks, which is lethal in cells lacking homologous recombination repair (e.g., BRCA1/2 deficient tumors).

Mechanism Visualization: Synthetic Lethality

Figure 2: The mechanism of PARP trapping induced by phthalazinone derivatives, leading to synthetic lethality in BRCA-deficient cancer cells.

PDE4 Inhibition & Anti-Inflammatory Action

In the context of inflammation, phthalazinone derivatives inhibit Phosphodiesterase 4 (PDE4), preventing the hydrolysis of cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which downregulates pro-inflammatory cytokines like TNF-α and IL-17. This mechanism is being explored for asthma and COPD treatments [2].

Part 3: Experimental Methodologies

This section details self-validating protocols. Trustworthiness in these assays depends on the use of proper positive controls (e.g., Olaparib for PARP, Rolipram for PDE4) and solvent controls (DMSO).

Protocol: Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A general procedure adaptable for diverse library synthesis.

Reagents: Phthalic anhydride derivatives, Hydrazine hydrate, Ethanol/Acetic Acid.[5] Principle: Condensation reaction followed by cyclization.

-

Reactant Preparation: Dissolve 1.0 equivalent of the appropriate 2-acylbenzoic acid or phthalic anhydride derivative in absolute ethanol (10 mL/mmol).

-

Cyclization: Add 2.0 equivalents of hydrazine hydrate (or substituted hydrazine for N-alkylation) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Isolation: Cool the reaction mixture to 0°C. The phthalazinone precipitate should form.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

-

Validation: Confirm structure via 1H-NMR (characteristic singlet at ~8.3 ppm for H-4 if unsubstituted) and MS.

Protocol: PARP Enzyme Inhibition Assay (PASTA Method)

Based on measuring the consumption of NAD+ or formation of Poly(ADP-ribose).

Objective: Determine IC50 of derivatives against PARP1.

-

Plate Setup: Use a 96-well histone-coated plate (or Ni-NTA plate if using His-tagged PARP).

-

Buffer Prep: Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mg/mL BSA.

-

Enzyme Addition: Add 20 ng/well of recombinant human PARP1 enzyme.

-

Inhibitor Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Include DMSO-only control (0% inhibition) and Olaparib (10 µM, 100% inhibition). Incubate for 15 min at RT.

-

Reaction Start: Initiate by adding NAD+ cocktail (biotinylated-NAD+ or standard NAD+ with activated DNA). Incubate for 60 min at RT.

-

Detection:

-

Colorimetric: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.

-

Chemiluminescent: Use chemiluminescent HRP substrate.

-

-

Calculation: $ % \text{Inhibition} = 100 - \left( \frac{\text{Test} - \text{Blank}}{\text{Control} - \text{Blank}} \times 100 \right) $. Plot log(concentration) vs. inhibition to derive IC50 [3].

Protocol: Cell Viability & Cytotoxicity (AlamarBlue)

Validates if enzymatic inhibition translates to cellular death.

-

Seeding: Seed cancer cells (e.g., BRCA-deficient Capan-1 or MDA-MB-436) at 5,000 cells/well in 96-well plates. Allow attachment overnight.

-

Treatment: Treat cells with serial dilutions of phthalazinone derivatives for 72 hours.

-

Reagent Addition: Add AlamarBlue reagent (10% of well volume).[6]

-

Incubation: Incubate for 2–4 hours at 37°C. Viable cells reduce resazurin (blue) to resorufin (red/fluorescent).

-

Measurement: Read Fluorescence (Ex 544 nm / Em 590 nm).

-

Analysis: Compare IC50 values between BRCA-deficient and BRCA-wildtype cells to assess selectivity (Synthetic Lethality window) [4].

Part 4: Data Analysis & Comparative Metrics

The following table summarizes the potency of key phthalazinone derivatives across different biological targets, highlighting the scaffold's versatility.

Table 1: Comparative Biological Activity of Phthalazinone Derivatives

| Compound | Target | Mechanism | IC50 / Potency | Key Structural Feature | Ref |

| Olaparib | PARP1/2 | DNA Trapping | PARP1: ~5 nM | N-cyclopropanecarbonyl piperazine | [1] |

| YCH1899 | PARP1 | Anti-resistant | PARP1: 0.89 nM | Optimized for Olaparib-resistant mutants | [5] |

| Cis-(+)-14 | PDE4 | cAMP stabilization | pIC50: 9.3 | N-adamantan-2-yl, cis-fused rings | [2] |

| DLC-49 | PARP/HDAC | Dual Inhibition | PARP1: 0.53 nMHDAC1: 17 nM | Hydroxamic acid tail (HDAC pharmacophore) | [6] |

| Compound 14c | B. subtilis | Antimicrobial | MIC: 15.62 µg/mL | N-alkylated phthalazinone | [7] |

Part 5: Future Directions & Emerging Frontiers

The field is moving toward Dual-Target Inhibitors . By appending a hydroxamic acid tail to the phthalazinone core, researchers have created molecules like DLC-49 that inhibit both PARP and HDAC (Histone Deacetylase) [6]. This dual-action strategy prevents cancer cells from using alternative survival pathways when one mechanism is blocked.

Additionally, Antimicrobial Resistance (AMR) research suggests that N-alkylated phthalazinones may serve as effective agents against Gram-positive bacteria like S. aureus and B. subtilis, potentially offering a new class of antibiotics distinct from beta-lactams [7].

References

-

Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem.[7] (2020).[8] Link

-

Novel Selective Phosphodiesterase (PDE4) Inhibitors. 4. Resolution, Absolute Configuration, and PDE4 Inhibitory Activity. Journal of Medicinal Chemistry. (2002).[4] Link

-

PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. (2021).[8][9][10] Link

-

PARP assay for inhibitors. BMG LABTECH Application Note.Link

-

YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry.[9] (2023).[9][11] Link[9]

-

Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry. (2024).[12] Link

-

Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)-Phthalazinone Derivatives. Turkish Journal of Chemistry. (2008).[13][14] Link

Sources

- 1. (PDF) Pyridazine and phthalazine derivatives with potential antimicrobial activity [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jpsbr.org [jpsbr.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cell.com [cell.com]

- 11. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a PARP inhibitor

An In-depth Technical Guide to Phthalazinone-Based PARP Inhibitors: Featuring Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a Core Scaffold

Authored by a Senior Application Scientist

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the context of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The phthalazinone scaffold has been identified as a promising framework for the development of potent PARP inhibitors.[3][4] This guide provides a comprehensive technical overview of a representative phthalazinone-based PARP inhibitor, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. We will delve into its proposed synthesis, mechanism of action, and the critical experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and DNA repair pathways.

Introduction: The Rationale for Phthalazinone-Based PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[5] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and initiates their repair through the base excision repair (BER) pathway.[2] In tumors with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2][6] These cells are unable to efficiently repair these DSBs, resulting in a synthetic lethal phenotype and subsequent cell death.[1][2]

PARP inhibitors function through two primary mechanisms:

-

Catalytic Inhibition: They compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains and the recruitment of downstream DNA repair proteins.[5][6]

-

PARP Trapping: A subset of PARP inhibitors not only block the enzyme's catalytic activity but also trap PARP on the DNA at the site of damage.[7][8] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription.[8]

The phthalazinone core has proven to be a robust scaffold for designing potent PARP inhibitors, with the approved drug Olaparib featuring this chemical moiety.[9] The structure allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[3][10]

Synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate: A Proposed Pathway

Proposed Retrosynthetic Analysis and Forward Synthesis

The synthesis would likely commence from a substituted benzene derivative, which can be elaborated to the phthalazinone ring system. A key step would involve the condensation of a hydrazine with a suitably functionalized phthalic acid derivative.

dot

Caption: Proposed synthetic pathway for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Dimethyl 4-formylphthalate This starting material can be synthesized from 4-methylphthalic anhydride through a series of oxidation and esterification reactions.

Step 2: Condensation with Hydrazine Hydrate

-

Dissolve Dimethyl 4-formylphthalate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

Step 3: Intramolecular Cyclization and Tautomerization

-

The isolated hydrazone intermediate may spontaneously cyclize to the more stable 1-oxo-1,2-dihydrophthalazine ring system upon heating. In some cases, an acid or base catalyst may be required.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Mechanism of Action as a PARP Inhibitor

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, as a phthalazinone derivative, is anticipated to exert its anticancer effects through the established mechanisms of PARP inhibition.

Signaling Pathway of PARP Inhibition

dot

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

In Vitro Evaluation: Key Experimental Protocols

A thorough in vitro evaluation is essential to characterize the potency and selectivity of a novel PARP inhibitor.

PARP1 Enzymatic Assay

This assay quantifies the ability of the compound to inhibit the catalytic activity of PARP1.

Principle: A colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1.

Step-by-Step Protocol:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate to remove unbound histones.

-

Add a reaction mixture containing activated DNA, recombinant human PARP1 enzyme, and varying concentrations of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (or a known inhibitor like Olaparib as a positive control).

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unreacted reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Cell-Based Assays in Cancer Cell Lines

Cell Viability Assay (e.g., MTT or CellTiter-Glo®) This assay determines the cytotoxic effect of the compound on cancer cells.

Principle: Measures the metabolic activity of viable cells.

Step-by-Step Protocol:

-

Seed cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate for 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical In Vitro Activity Data

The following table presents hypothetical but realistic data for a promising phthalazinone-based PARP inhibitor, based on published data for similar compounds.[4][10]

| Assay | Cell Line | Genotype | Hypothetical IC50/GI50 (nM) |

| PARP1 Enzymatic Assay | - | - | 5.2 |

| Cell Viability | MDA-MB-436 | BRCA1 mutant | 25.8 |

| Cell Viability | Capan-1 | BRCA2 mutant | 30.1 |

| Cell Viability | MCF-7 | BRCA wild-type | >10,000 |

Advanced Cellular Assays

Immunofluorescence for γH2AX Foci Formation This assay visualizes DNA double-strand breaks.

Principle: γH2AX is a phosphorylated form of histone H2AX that accumulates at sites of DSBs.

dot

Caption: Workflow for γH2AX immunofluorescence staining.

Conclusion and Future Directions

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate represents a promising, albeit currently under-investigated, member of the phthalazinone class of PARP inhibitors. The proposed synthetic route and experimental protocols outlined in this guide provide a solid framework for its synthesis and preclinical evaluation. Future studies should focus on confirming its synthesis, determining its in vitro and in vivo efficacy, and exploring its pharmacokinetic and pharmacodynamic properties. The continued exploration of novel phthalazinone derivatives is a valuable endeavor in the quest for more effective and selective cancer therapeutics.

References

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

-

Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.[8]

-

Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., ... & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629.[9][13]

-

Fong, P. C., Boss, D. S., Capanu, M., O'Connor, M. J., ... & Ashworth, A. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.[1]

- Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(10), 1317-1327.

-

Saleh, A. A., El-Gamal, M. I., Ibrahim, T. S., & Al-Said, M. S. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic chemistry, 77, 443-456.[4]

- Pommier, Y. (2013). Drugging PARP: trapping and catalytic inhibition. Journal of medicinal chemistry, 56(21), 8371-8382.

-

Li, X., Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., ... & Cai, J. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735-1746.[10]

- Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). Phthalazinone-based anticancer agents: A review. European journal of medicinal chemistry, 97, 42-60.

- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase. Journal of medicinal chemistry, 51(20), 6581-6591.

- Weaver, A. N., & Yang, E. S. (2013). Beyond synthetic lethality: a new paradigm of PARP inhibitor activity.

-

Benniston, A. C., Harriman, A., & Yufit, D. S. (1999). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1886-1888.[12]

-

Hu, C., Li, Y., & Wang, Y. (2009). 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3050.[11]

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]

- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

The Phthalazinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold, a bicyclic aromatic heterocycle, has carved a significant niche in medicinal chemistry, forming the structural foundation of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of phthalazinone compounds, tracing their evolution from early synthetic explorations to the development of highly targeted modern medicines. We will delve into the seminal discoveries, key chemical syntheses, and the scientific rationale that has propelled this versatile core from a laboratory curiosity to a cornerstone of contemporary drug design.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations

The story of phthalazinone begins not with the ketone-containing ring itself, but with its parent heterocycle, phthalazine. The late 19th century witnessed a surge in the exploration of aromatic chemistry, and it was within this fertile scientific landscape that the phthalazine core was first described.

The Pioneering Synthesis of Phthalazine

The first documented synthesis of the parent phthalazine ring system was achieved by Siegmund Gabriel and Georg Pinkus in 1893. Their method, while not high-yielding by modern standards, was a landmark achievement that laid the groundwork for all subsequent phthalazine chemistry.

The early syntheses were soon followed by more practical and versatile methods for constructing the phthalazinone core. A historically significant and still widely utilized approach involves the cyclization of phthalic acid derivatives, most notably phthalic anhydride. The ready availability and reactivity of phthalic anhydride make it an ideal starting material for the efficient construction of the phthalazinone skeleton.[1]

The Cornerstone Reaction: Phthalic Anhydride and Hydrazine

The reaction of phthalic anhydride with hydrazine hydrate is a foundational method for the synthesis of the parent phthalazin-1(2H)-one. This two-component cyclocondensation is conceptually straightforward and provides a direct route to the core structure that can be further elaborated.

The choice of phthalic anhydride as a starting material is a prime example of strategic synthetic design. Its cyclic anhydride structure provides two electrophilic carbonyl carbons in the correct ortho orientation for cyclization with a dinucleophilic reagent like hydrazine. This inherent structural pre-organization contributes to the efficiency of the ring-forming reaction.

A general representation of this seminal reaction is as follows:

Figure 1: General reaction scheme for the synthesis of phthalazin-1(2H)-one from phthalic anhydride and hydrazine hydrate.

This fundamental transformation has been modified and expanded upon over the decades to allow for the synthesis of a vast library of substituted phthalazinone derivatives.

Part 2: The Evolving Therapeutic Landscape of Phthalazinone Compounds

The journey of phthalazinone compounds from simple heterocycles to life-changing medicines is a testament to the power of serendipity, keen observation, and rational drug design. The diverse pharmacological activities of this scaffold were uncovered over many years, with each new discovery opening up new avenues of therapeutic exploration.

Early Forays into Cardiovascular Medicine

One of the earliest and most significant therapeutic applications of a phthalazinone-related compound was the discovery of hydralazine in the mid-20th century. While technically a hydrazinophthalazine, its development spurred immense interest in the pharmacological potential of this heterocyclic class. Hydralazine emerged as a potent vasodilator and became a frontline treatment for hypertension.[2] This discovery firmly established the phthalazine core as a pharmacologically relevant scaffold and prompted further investigation into its cardiovascular effects. More recent studies have continued to explore phthalazinone derivatives as vasodilator agents, with some compounds demonstrating the ability to block calcium channels.[3]

The Rise of Phthalazinones in Oncology: A Paradigm Shift

The most profound impact of phthalazinone chemistry on modern medicine has undoubtedly been in the field of oncology. This shift from cardiovascular applications to cancer therapy highlights the remarkable versatility of the phthalazinone core and the evolution of drug discovery from broad physiological effects to targeted molecular interventions.

The discovery that phthalazinone derivatives could potently inhibit the enzyme poly(ADP-ribose) polymerase (PARP) was a watershed moment in cancer therapeutics.[4] PARP enzymes are critical components of the cellular DNA damage response machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair their DNA and undergo apoptosis.[5]

Olaparib, a landmark drug based on the phthalazinone scaffold, was the first PARP inhibitor to receive regulatory approval.[6] Its success has paved the way for a new class of targeted cancer therapies and has solidified the phthalazinone core as a premier scaffold for the design of PARP inhibitors.[4]

The development of phthalazinone-based PARP inhibitors was a triumph of structure-based drug design. Researchers meticulously optimized the phthalazinone core with various substituents to enhance its binding affinity and selectivity for the PARP active site.[5] Molecular docking studies have revealed that the planar phthalazinone ring system engages in key hydrogen bonding and π-π stacking interactions with amino acid residues in the PARP active site, such as Gly863, Ser904, and Tyr907.[5]